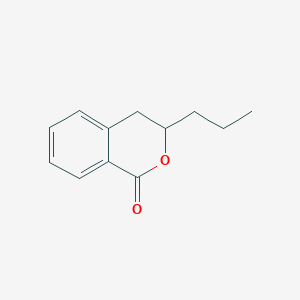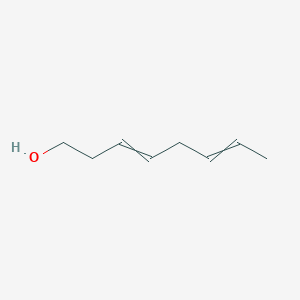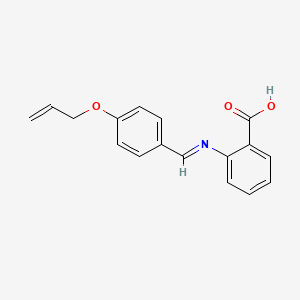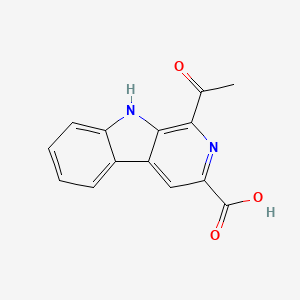![molecular formula C15H11Cl3O4 B14464190 2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid CAS No. 68533-54-0](/img/structure/B14464190.png)
2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid is an organic compound belonging to the class of aryloxyphenoxypropionic acids. These compounds are characterized by their aromatic structure and are commonly used as herbicides to control broadleaf weeds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid typically involves the chlorination of phenol to produce 2,4-dichlorophenol. This intermediate is then condensed with chloroacetic acid to form the desired product . The reaction conditions often include the use of a catalyst such as ferric chloride and chlorine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid is widely used in scientific research due to its herbicidal properties. It is employed in:
Chemistry: As a reagent in organic synthesis and studies of reaction mechanisms.
Biology: To study the effects of herbicides on plant growth and development.
Medicine: Investigated for its potential use in developing new drugs.
Industry: Used in the formulation of herbicides for agricultural applications
Wirkmechanismus
The compound exerts its herbicidal effects by increasing cell wall plasticity, biosynthesis of proteins, and the production of ethylene. This abnormal increase results in excessive cell division and growth, damaging vascular tissue. The most susceptible tissues are those undergoing active cell division and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar structure and mode of action.
Mecoprop: A related compound used for similar applications in weed control.
Uniqueness
2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid is unique due to its specific structural configuration, which provides distinct herbicidal properties. Unlike some similar compounds, it is often used in enantiopure form to enhance its effectiveness .
Eigenschaften
CAS-Nummer |
68533-54-0 |
|---|---|
Molekularformel |
C15H11Cl3O4 |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid |
InChI |
InChI=1S/C15H11Cl3O4/c1-8(15(19)20)21-14-7-10(3-4-11(14)17)22-13-5-2-9(16)6-12(13)18/h2-8H,1H3,(H,19,20) |
InChI-Schlüssel |
OXPAJSZAVBGDBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)

![(5R,5aR,8aR,9R)-9-(3,5-dimethoxy-4-propoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14464114.png)
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine](/img/structure/B14464120.png)
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)

![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)


![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)


![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)

